molecular formula C9H14O2 B8804209 3-Cyclohexylprop-2-enoic acid

3-Cyclohexylprop-2-enoic acid

Cat. No. B8804209
M. Wt: 154.21 g/mol
InChI Key: GYEYFOYXHNRMGO-UHFFFAOYSA-N
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Patent
US08227516B2

Procedure details

to a solution of 3-Cyclohexyl-acrylic acid ethyl ester (7.00 g, 38.4 mmol) in dioxane (200 mL) was added lithium hydroxide (4.03 g, 96.1 mmol) dissolved-in-water (70 mL). Because LiOH fell out methanol (170 mL) was added to the reaction. After 4 hours at 70° C. ¾ of the solvent was removed in vacuo. 2 N HCl was added until the pH reached 3. The mixture was treated with ammonium chloride (150 mL) saturated solution. The product was extracted with dichloromethane (200 mL×3). The combined organic phases were washed with saturated sodium solution (50 mL) and dried with magnesium sulfate. After filtration the solvent was removed in vacuo. The liquid was left at room temperature for 48 hours for crystallization to occur. The colourless crystalline product (2.01 g, 13.1 mmol) was obtained in 34% yield. 1H NMR (300 MHz, [D6-DMSO]: δ=1.01-1.37 (m, 5H, cyclohexyl-CH2), 1.55-1.79 (m, 5H, cyclohexyl-CH2), 2.06-2.21 (m, 1H, cyclohexyl-CH); 5.69 (dd, J=15.7 Hz and J=1.5 Hz, 1H, C═C—H), 6.76 (dd, J=15.7 Hz and J=6.8 Hz, 1H, C═C—H), 12.01 (broad s, 1H, OH). 13C NMR (75 MHz, [D6-DMSO]: δ=25.1, 25.4, 31.1 (cyclohexyl-CH2), 39.4 (cyclohexyl-CH), 119.5 and 153.4 (C═C) 167.3 (COON). MS: m/z calcd for (C9H14O2) [M+H]+ 155; found 155.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
4.03 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
in-water
Quantity
70 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
170 mL
Type
reactant
Reaction Step Four
Yield
34%

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:13])[CH:5]=[CH:6][CH:7]1[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1)C.[OH-].[Li+].CO>O1CCOCC1>[CH:7]1([CH:6]=[CH:5][C:4]([OH:13])=[O:3])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1 |f:1.2|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
C(C)OC(C=CC1CCCCC1)=O
Name
Quantity
4.03 g
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
in-water
Quantity
70 mL
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].[OH-]
Step Four
Name
Quantity
170 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the reaction
CUSTOM
Type
CUSTOM
Details
After 4 hours at 70° C. ¾ of the solvent was removed in vacuo
Duration
4 h
ADDITION
Type
ADDITION
Details
2 N HCl was added until the pH
ADDITION
Type
ADDITION
Details
The mixture was treated with ammonium chloride (150 mL) saturated solution
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with dichloromethane (200 mL×3)
WASH
Type
WASH
Details
The combined organic phases were washed with saturated sodium solution (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration the solvent
CUSTOM
Type
CUSTOM
Details
was removed in vacuo

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C1(CCCCC1)C=CC(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 13.1 mmol
AMOUNT: MASS 2.01 g
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 34.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.